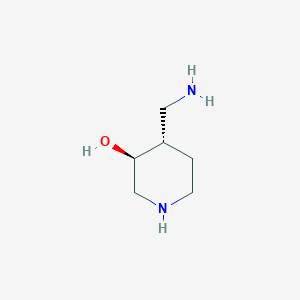

trans-4-Aminomethyl-3-hydroxypiperidine

Description

trans-4-Aminomethyl-3-hydroxypiperidine is a piperidine derivative characterized by a hydroxyl group at position 3 and an aminomethyl group at position 4 in the trans configuration. Its protected form, trans-1-boc-4-aminomethyl-3-hydroxypiperidine (CAS: 219975-84-5), has a molecular formula of C10H20N2O3 and a molecular weight of 216.28 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, enabling controlled functionalization of the amine group in drug development .

Properties

IUPAC Name |

(3S,4S)-4-(aminomethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEXJRROGBIXMM-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine

A key initial step in the synthesis of trans-4-aminomethyl-3-hydroxypiperidine is the catalytic hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine. This reaction is typically carried out under controlled hydrogen pressure and temperature conditions using rhodium on carbon (Rh/C) as the catalyst.

- Reaction Conditions:

- Catalyst: 5% Rhodium on carbon

- Hydrogen pressure: 4–6 MPa (40–60 bar)

- Temperature: 80–100 °C

- Reaction time: 32–60 hours depending on scale and conditions

- Solvent: Water

- Process:

- The 3-hydroxypyridine is placed in an autoclave with the Rh/C catalyst and water.

- Under hydrogen pressure and elevated temperature, the pyridine ring is hydrogenated to the piperidine ring with retention of the hydroxyl group.

- After reaction, the catalyst is filtered off, and the product is isolated by decompression distillation and crystallization.

- Yield: Approximately 96–97% yield of 3-hydroxypiperidine has been reported at pilot scale (100–110 kg batches).

Formation of 3-Hydroxypiperidine D-Pyroglutamate Salt (Chiral Resolution)

To obtain enantiomerically enriched or pure (S)-3-hydroxypiperidine, a resolution step is employed by forming a salt with D-pyroglutamic acid.

- Procedure:

- 3-Hydroxypiperidine is reacted with D-pyroglutamic acid in 95% ethanol under reflux.

- The mixture is cooled to -5 °C to precipitate the salt.

- The solid is filtered, washed with cold water, and dried.

- Molar Ratio: 3-hydroxypiperidine to D-pyroglutamic acid is typically maintained between 1:0.5 and 1:0.8, with an optimal range of 1:0.55–0.6 for best yield and purity.

- Yield: Around 52–55% yield of the salt is reported, which can be purified further by recrystallization.

Protection of the Amino Group as N-Boc Derivative

The amino group of 3-hydroxypiperidine is protected using tert-butoxycarbonyl (Boc) protecting group to facilitate further synthetic transformations.

- Reagents and Conditions:

- Starting material: (S)-3-hydroxypiperidine D-pyroglutamate salt

- Boc reagent: tert-Butyl dicarbonate (Boc2O)

- Base: Sodium hydroxide (NaOH)

- Solvent: Water and ethyl acetate

- Temperature: Room temperature (20–30 °C)

- Reaction time: 3–6 hours

- Process:

- The salt is suspended in water, NaOH is added to neutralize.

- Boc2O is added in batches under stirring.

- After completion, the product is extracted with ethyl acetate, dried, concentrated, and recrystallized.

- Yield: High yields of 82.5–95% have been reported for the N-Boc-3-hydroxypiperidine derivative.

Alternative Salt Formation with D-Tartaric Acid Derivatives

Besides D-pyroglutamic acid, D-tartaric acid derivatives have been employed for chiral resolution of 3-hydroxypiperidine.

- Procedure:

- Similar reflux in 95% ethanol followed by cooling and filtration.

- Yield: Slightly lower yield (~42%) compared to pyroglutamate salt, but still effective for obtaining chiral purity.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine | 5% Rh/C, H2 4–6 MPa, 80–100 °C, water, 32–60 h | 96–97 | High purity, scalable |

| 2 | Salt formation with D-pyroglutamic acid | 95% EtOH, reflux, cooling to -5 °C, mol ratio 1:0.55–0.6 | 52–55 | Chiral resolution |

| 3 | Boc protection of amino group | Boc2O, NaOH, water, ethyl acetate, 20–30 °C, 3–6 h | 82.5–95 | Protects amine for further synthesis |

| 4 | Salt formation with D-tartaric acid derivatives | 95% EtOH, reflux, cooling | ~42 | Alternative chiral resolution |

Additional Synthetic Routes and Considerations

- Catalyst Loading and Recycling: Catalyst consumption is typically 0.5–2% relative to 3-pyridone starting material, and Rh/C catalyst can be recovered and reused after filtration.

- Purification: Recrystallization from appropriate solvents is key to obtaining high-purity compounds, especially for chiral derivatives.

- Reaction Monitoring: Hydrogenation progress is monitored by pressure drop and chromatographic methods to ensure complete conversion.

- Scale-Up: The described methods have been demonstrated at multi-kilogram scale with consistent yields and purity, indicating industrial applicability.

Chemical Reactions Analysis

Types of Reactions:

Substitution: Substitution reactions involving trans-4-Aminomethyl-3-hydroxypiperidine are possible, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions:

Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts.

Reductive Cyclization: Involves azide and aldehyde under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cyclization can yield various analogs of the final product .

Scientific Research Applications

Chemistry: trans-4-Aminomethyl-3-hydroxypiperidine is used as a building block in organic synthesis, particularly in the creation of complex piperidine derivatives .

Biology: In biological research, this compound is valuable for studying the structure-activity relationships of piperidine-based molecules .

Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Stability and Reactivity

- Boc-deprotection : The Boc group in the target compound is cleaved under acidic conditions (e.g., HCl/dioxane), releasing the free amine for further functionalization .

- Hydroxyl Group Reactivity : The 3-hydroxyl group can participate in oxidation or glycosylation reactions, unlike 4-(4-Fluorophenyl)-4-Hydroxy Piperidine , where the hydroxyl is sterically shielded by the fluorophenyl group .

Biological Activity

trans-4-Aminomethyl-3-hydroxypiperidine (trans-4-AMHP) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores the biological activity of trans-4-AMHP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

trans-4-AMHP is characterized by the presence of an amino group and a hydroxyl group on a piperidine ring. This unique configuration imparts distinct chemical properties that are crucial for its biological activity. The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 144.22 g/mol |

| Functional Groups | Amino (-NH), Hydroxyl (-OH) |

| Stereochemistry | Trans configuration |

The biological activity of trans-4-AMHP primarily involves its interaction with neurotransmitter systems, particularly the GABAergic pathway. The compound acts as a modulator of GABA receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS).

Binding and Interaction

- Target Receptors : Trans-4-AMHP primarily targets GABA receptors, which are crucial for regulating neuronal excitability.

- Mode of Action : Upon binding to GABA receptors, trans-4-AMHP increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal firing rates. This mechanism is essential for its potential anxiolytic and anticonvulsant effects.

Biological Activity and Therapeutic Applications

The compound has shown promise in various therapeutic areas, particularly in treating neurological disorders. Below are some key findings from recent studies:

Neuropharmacological Effects

- Anxiolytic Activity : Studies have indicated that trans-4-AMHP may exhibit anxiolytic properties by enhancing GABAergic transmission, thus reducing anxiety-related behaviors in animal models.

- Anticonvulsant Properties : Research has demonstrated that compounds similar to trans-4-AMHP can reduce seizure activity by modulating GABA receptor activity.

Case Studies

A notable study investigated the effects of trans-4-AMHP on seizure models in rodents. The results indicated a significant reduction in seizure frequency and duration, suggesting its potential as an anticonvulsant agent .

Comparative Analysis with Similar Compounds

To further understand the unique attributes of trans-4-AMHP, it is beneficial to compare it with other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cis-4-Aminomethyl-3-hydroxypiperidine | Cis configuration; similar functional groups | Potentially different receptor affinity |

| trans-4-Amino-1-boc-3-hydroxypiperidine | Boc protection; targets similar pathways | Used as a precursor in drug synthesis |

| 1-Boc-4-aminopiperidine | Protected amino group; broader applications | Intermediate in various pharmaceutical syntheses |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing trans-4-Aminomethyl-3-hydroxypiperidine with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via hydrolysis of intermediates (e.g., halo-substituted alkyl or arylalkyl derivatives) using a base in solvent systems such as amides, cyclic ethers, or polyethers. For example, hydrolysis of a benzyl-protected precursor (e.g., 1-Cbz-4-(aminomethyl)piperidine) under controlled pH and temperature conditions ensures retention of the trans configuration. Purification via column chromatography with polar solvents (e.g., methanol/dichloromethane mixtures) and recrystallization enhances enantiomeric excess .

Q. How can researchers confirm the structural integrity of trans-4-Aminomethyl-3-hydroxypiperidine derivatives?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to confirm the trans configuration across the piperidine ring.

- HPLC with Chiral Columns : Validate enantiopurity using chiral stationary phases (e.g., cellulose-based columns).

- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for structurally analogous piperidine derivatives .

Q. What role does the 3-hydroxyl group play in the compound’s physicochemical properties?

- Methodological Answer : The hydroxyl group enhances solubility in polar solvents (e.g., water or ethanol) and participates in hydrogen bonding, which can be quantified via Hansen solubility parameters. Computational tools (e.g., molecular dynamics simulations) predict its impact on lipophilicity (logP) and bioavailability, with experimental validation through partition coefficient assays (e.g., shake-flask method) .

Advanced Research Questions

Q. How can structural modifications to trans-4-Aminomethyl-3-hydroxypiperidine optimize its affinity for opioid or neurological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the 4-aminomethyl position (e.g., fluorophenyl or benzodioxol groups) and assess binding affinity via radioligand displacement assays. For example, N-substituted analogs of related piperidines show enhanced μ-opioid receptor selectivity .

- Molecular Docking : Use cryo-EM or homology models of target receptors (e.g., κ-opioid receptors) to predict interactions with the hydroxyl and aminomethyl groups .

Q. What experimental strategies resolve discrepancies in reported hydrogen-bonding behavior of trans-4-Aminomethyl-3-hydroxypiperidine across solvent systems?

- Methodological Answer :

- Solvent Parameter Analysis : Compare hydrogen-bond acceptor/donor capacities (e.g., using Kamlet-Taft parameters) in aprotic vs. protic solvents.

- Variable-Temperature NMR : Detect solvent-dependent conformational changes by monitoring chemical shift perturbations of the hydroxyl proton.

- Crystallographic Studies : Resolve solvent-coordinated crystal structures to identify preferential hydrogen-bonding motifs .

Q. How do competing synthetic pathways for trans-4-Aminomethyl-3-hydroxypiperidine impact scalability in preclinical studies?

- Methodological Answer :

- Route Scouting : Compare yields and purity of routes involving direct amination vs. reductive alkylation. For example, catalytic hydrogenation of Schiff bases (e.g., 4-aminomethylpiperidine + benzaldehyde) may offer higher scalability than hydrolysis-based methods .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Q. What computational approaches predict the metabolic stability of trans-4-Aminomethyl-3-hydroxypiperidine derivatives?

- Methodological Answer :

- CYP450 Inhibition Assays : Screen derivatives against CYP isoforms (e.g., 2D6, 3A4) using human liver microsomes.

- Machine Learning Models : Train on datasets of piperidine analogs to predict clearance rates and major metabolites (e.g., glucuronidation at the 3-hydroxyl group) .

Data Contradictions and Resolution

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. lipidic matrices?

- Methodological Answer :

- Ternary Phase Diagrams : Map solubility in water/ethanol/octanol systems to identify co-solvent ratios that stabilize the compound.

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may artificially reduce measured solubility .

Q. Why do crystallographic data for similar piperidine derivatives show variability in ring puckering?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.